molecular formula C13H18N4O5 B165038 N-Nitrosopendimethalin CAS No. 68897-50-7

N-Nitrosopendimethalin

Cat. No. B165038
CAS RN: 68897-50-7
M. Wt: 310.31 g/mol
InChI Key: MIHBNYMMGYGFGX-UHFFFAOYSA-N
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Description

N-Nitrosopendimethalin is a chemical compound that belongs to the class of nitrosamines. It is a colorless liquid that is soluble in water and is used as a herbicide in agriculture . This chemical is commonly used to control weeds in potato crops, as well as in other vegetable crops such as tomatoes, peppers, and eggplants .


Synthesis Analysis

The synthesis of N-Nitrosopendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process has been scaled up for a production capacity of 50 kg/day using a pinched tube reactor .


Molecular Structure Analysis

The molecular formula of N-Nitrosopendimethalin is C13H18N4O5 . Its molecular weight is 310.31 g/mol . The IUPAC name for this compound is N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide .


Physical And Chemical Properties Analysis

N-Nitrosopendimethalin has a boiling point of 504.0±50.0 °C and a density of 1.32±0.1 g/cm3 . It is not classified as a hazardous compound .

Scientific Research Applications

  • Bispectral EEG Index during Nitrous Oxide Administration : A study conducted by Rampil et al. (1998) explored the effects of Nitrous Oxide (N2O) on quantitative electroencephalographic (EEG) variables. They found that although spectral content of the EEG changed during N2O administration, reflecting some pharmacologic effect, the subjects remained responsive, suggesting that N2O is a weak sedative at the tested concentrations (Rampil et al., 1998).

  • European Society of Anaesthesiology Task Force on Nitrous Oxide : Buhre et al. (2019) provided a narrative review of the clinical use of N2O. They discussed its pharmacological properties and current evidence for its indications and contraindications in specific settings, both in perioperative care and procedural sedation (Buhre et al., 2019).

  • NO and HNO Donors, Nitrones, and Nitroxides Past, Present, and Future

    : Oliveira et al. (2018) reviewed advances in the chemistry of NO and HNO donors, nitrones, and nitroxides, discussing their pharmacological significance and potential therapeutic application. These compounds are primarily studied for their application as cardioprotective agents and molecular probes for radical detection (Oliveira et al., 2018).

  • Nitric Oxide Physiology and Pharmacology

    : Schroeder and Kuo (1995) reviewed the biochemical basis of Nitric Oxide (NO) activity and its current clinical applications, focusing primarily on the practice of anesthesia and critical care medicine. They highlighted the role of NO in cardiovascular tone, platelet regulation, central nervous system signaling, and gastrointestinal smooth muscle relaxation (Schroeder & Kuo, 1995).

Safety and Hazards

N-Nitrosopendimethalin is a highly toxic chemical that can cause harm to humans and animals if ingested or inhaled . It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans . Exposure to this chemical has been linked to an increased risk of cancer, particularly bladder cancer .

Mechanism of Action

properties

IUPAC Name

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBNYMMGYGFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022078
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosopendimethalin

CAS RN

68897-50-7
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?

A1: N-Nitrosopendimethalin is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down N-nitrosopendimethalin is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of N-nitrosopendimethalin in the environment can pose risks to ecosystems and potentially human health.

Q2: What are the key findings of the research paper concerning N-nitrosopendimethalin degradation by Streptomyces?

A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both N-nitrosopendimethalin and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.

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